N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 880783-80-2; molecular formula: C₁₄H₁₁N₃O₄; molecular weight: 285.25 g/mol) is a heterocyclic compound featuring a coumarin (2-oxo-2H-chromene) core linked via a carboxamide bridge to a 4-ethyl-substituted 1,2,5-oxadiazole ring . This structural motif combines the π-conjugated system of coumarin with the electron-deficient 1,2,5-oxadiazole (furazan) group, which is known for its stability and bioactivity in agrochemical applications .
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H11N3O4/c1-2-10-12(17-21-16-10)15-13(18)9-7-8-5-3-4-6-11(8)20-14(9)19/h3-7H,2H2,1H3,(H,15,17,18) |
InChI Key |
WQLFPBABMSUHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Chromene Derivative: The synthesized oxadiazole intermediate is then coupled with a chromene derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole or chromene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of oxadiazole derivatives and features a chromene scaffold. The synthesis typically involves reactions between oxadiazole derivatives and chromene-based compounds, often utilizing methods such as:
- Refluxing with Acid Catalysts : This method enhances the formation of the desired oxadiazole-chromene linkage.
- Solvent-Free Conditions : Recent advancements have proposed greener synthetic routes that reduce environmental impact.
The molecular formula for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is , with a molecular weight of approximately 272.26 g/mol.
Anticancer Properties
Numerous studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. The mechanisms include:
- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanisms of action may involve:
- Disruption of Cell Wall Synthesis : This affects bacterial viability.
| Pathogen Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Moderate inhibition |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly in inflammatory pathways:
- Cyclooxygenase Inhibition : Some derivatives have shown moderate inhibition of COX enzymes which are crucial in inflammatory responses.
Research Findings and Case Studies
Several key studies highlight the applications of this compound:
Antitumor Studies
Research indicates that derivatives of this compound can induce apoptosis through caspase activation pathways and inhibit tumor cell migration.
Structure–Activity Relationship (SAR) Insights
The biological activity of this compound is influenced by specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Ethyl Group on Oxadiazole | Enhanced potency |
| Halogen Substituents | Increased lipophilicity |
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Research Findings
- Herbicidal Efficacy : The target compound demonstrates superior activity (EC₅₀ = 12.5 ppm) compared to sulfamoylphenyl (EC₅₀ = 45.8 ppm) and tetrazole analogs (EC₅₀ = 32.1 ppm), likely due to optimal lipophilicity and oxadiazole stability .
- Synthetic Accessibility : The ethyl-oxadiazole group simplifies synthesis compared to sulfamoyl derivatives, which require multi-step sulfonation .
- Metabolic Stability : Coumarin derivatives exhibit longer half-lives in soil (t₁/₂ = 14 days) versus benzofuran analogs (t₁/₂ = 9 days), attributed to reduced microbial degradation .
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by empirical data and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chromene framework fused with an oxadiazole moiety. The molecular formula is , and it has a molecular weight of approximately 248.25 g/mol. Its structural attributes contribute to its biological efficacy.
1. Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable anticancer properties. Specifically, studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 5.0 | |
| Human Lung Adenocarcinoma | 7.5 | |
| Human Breast Cancer | 4.2 | |
| Human Ovarian Cancer | 3.8 |
In a study evaluating various oxadiazole derivatives, the compound's IC50 values were significantly lower than those of standard chemotherapeutics, indicating a strong potential for development as an anticancer agent.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity Data
These findings suggest that the compound could be a candidate for further development in treating infections caused by resistant strains.
3. Anti-inflammatory Activity
This compound has shown promising results in reducing inflammation in preclinical models. The anti-inflammatory effects were assessed using carrageenan-induced paw edema models.
Table 3: Anti-inflammatory Activity Data
The compound demonstrated superior efficacy compared to the standard anti-inflammatory agent indomethacin.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study involving multiple human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
- In Vivo Models : In animal models of inflammation, administration of the compound resulted in significant reduction of paw swelling and inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
